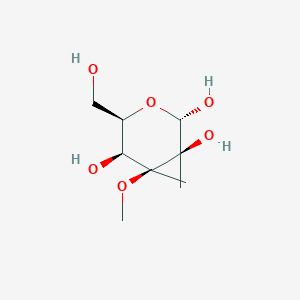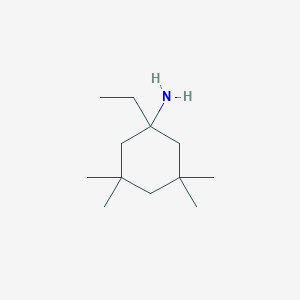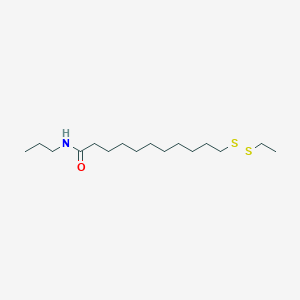![molecular formula C16H16N2O B14235242 N-[1-(Pyridin-3-yl)but-3-en-1-yl]benzamide CAS No. 500910-39-4](/img/structure/B14235242.png)
N-[1-(Pyridin-3-yl)but-3-en-1-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(Pyridin-3-yl)but-3-en-1-yl]benzamide is a chemical compound that belongs to the class of benzamides It features a pyridine ring attached to a butenyl chain, which is further connected to a benzamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Pyridin-3-yl)but-3-en-1-yl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-3-carboxaldehyde and benzoyl chloride.
Formation of Intermediate: Pyridine-3-carboxaldehyde is reacted with an appropriate Grignard reagent to form the intermediate 1-(pyridin-3-yl)but-3-en-1-ol.
Conversion to Benzamide: The intermediate is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(Pyridin-3-yl)but-3-en-1-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding alcohols or amines.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzamides.
Wissenschaftliche Forschungsanwendungen
N-[1-(Pyridin-3-yl)but-3-en-1-yl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-[1-(Pyridin-3-yl)but-3-en-1-yl]benzamide involves its interaction with specific molecular targets. For instance, in its role as an anti-tubercular agent, the compound may inhibit the function of enzymes essential for the survival of Mycobacterium tuberculosis . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
N-[1-(Pyridin-3-yl)but-3-en-1-yl]benzamide can be compared with other benzamide derivatives and pyridine-containing compounds:
N-(Pyridin-2-yl)benzamide: Similar structure but with the pyridine ring attached at the 2-position.
N-(Pyridin-4-yl)benzamide: Pyridine ring attached at the 4-position, which may result in different biological activity.
Substituted Benzamides: Compounds with various substituents on the benzamide group, affecting their chemical and biological properties.
The uniqueness of this compound lies in its specific structural configuration, which can influence its reactivity and interaction with biological targets.
Eigenschaften
CAS-Nummer |
500910-39-4 |
|---|---|
Molekularformel |
C16H16N2O |
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
N-(1-pyridin-3-ylbut-3-enyl)benzamide |
InChI |
InChI=1S/C16H16N2O/c1-2-7-15(14-10-6-11-17-12-14)18-16(19)13-8-4-3-5-9-13/h2-6,8-12,15H,1,7H2,(H,18,19) |
InChI-Schlüssel |
WVCUHMHAOGKHQK-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC(C1=CN=CC=C1)NC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(3-Nitrophenyl)-2-oxoethyl]-4-(thiophen-2-yl)pyrimidin-1-ium bromide](/img/structure/B14235161.png)
![1-[(Anthracen-9-YL)methyl]-1H-imidazole](/img/structure/B14235172.png)
![2-Bromo-N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide](/img/structure/B14235180.png)

![N-[4-(3,5-Dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-6-methylnicotinamide](/img/structure/B14235192.png)
![6-Chloro-N-[5-(2-cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14235194.png)


![(1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonyl chloride](/img/structure/B14235205.png)


![5-[(3-Methylphenoxy)methyl]furan-2(5H)-one](/img/structure/B14235229.png)


